

Spectroscopic Profile of Farnesyl Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	Farnesyl acetate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **farnesyl acetate**, a sesquiterpenoid ester with applications in fragrance, flavoring, and as a potential therapeutic agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for **farnesyl acetate** is summarized in the tables below, providing a quick reference for researchers. The data presented here is for the (2E,6E)-isomer, which is a common commercially available form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (2E,6E)-Farnesyl Acetate (400 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
5.33	m	H-2	
5.08	m	H-6, H-10	-
4.57	d	7.1	H-1
2.10-1.96	m	H-4, H-5, H-8, H-9	
2.06	S	H-1'	
1.69	S	H-13	
1.67	s	H-14	
1.59	s	H-12, H-15	-

Table 2: 13 C NMR Spectroscopic Data for **Farnesyl Acetate** Stereoisomers (50.323 MHz, CDCl₃)[1]



Carbon	(2E,6E)	(2Z,6E)	(2E,6Z)	(2Z,6Z)
1	61.28	61.54	61.25	61.50
2	118.38	119.20	118.36	119.25
3	142.21	142.62	142.21	142.57
4	39.56	32.18	39.85	32.45
5	26.22	26.60	26.14	26.47
6	123.66	123.44	124.48	124.31
7	135.47	135.80	135.60	135.89
8	39.73	39.73	32.01	31.97
9	26.76	26.71	26.62	26.64
10	124.36	124.33	124.32	124.28
11	131.28	131.34	131.55	131.57
12	25.69	25.69	25.72	25.72
13	16.47	23.52	16.47	23.55
14	16.02	16.00	23.37	23.37
15	17.68	17.68	17.64	17.64
C=O	171.06	171.06	171.06	171.06
CH₃ (acetyl)	21.02	21.02	21.02	21.02

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Farnesyl Acetate



Wavenumber (cm ⁻¹)	Vibrational Mode
~2965	C-H stretch (alkane)
~2915	C-H stretch (alkane)
~2855	C-H stretch (alkane)
~1740	C=O stretch (ester)
~1445	C-H bend (alkane)
~1375	C-H bend (alkane)
~1230	C-O stretch (ester)
~1020	C-O stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data for Farnesyl Acetate

m/z	Relative Intensity (%)	Proposed Fragment
264	< 5	[M]+
204	~20	[M - CH₃COOH] ⁺
136	~40	[C10H16] ⁺
93	~60	[C7H9] ⁺
81	~70	[C ₆ H ₉] ⁺
69	100	[C5H9] ⁺
43	~50	[CH₃CO] ⁺
41	~80	[C ₃ H ₅] ⁺

Experimental Protocols



Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of **farnesyl acetate** (10-20 mg for ¹H, 50-100 mg for ¹³C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the following parameters can be used: a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is acquired with a 45° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. The data is processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A drop of neat **farnesyl acetate** is placed directly onto the diamond crystal of an ATR accessory on an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

A diluted solution of **farnesyl acetate** in a volatile solvent such as ethyl acetate (e.g., 1 mg/mL) is prepared. A 1 μ L aliquot of this solution is injected into a GC-MS system.

The gas chromatograph can be equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness). The following temperature program can be used: initial temperature of 60°C held for 2 minutes, then ramped at a rate of 10°C/min to 280°C and

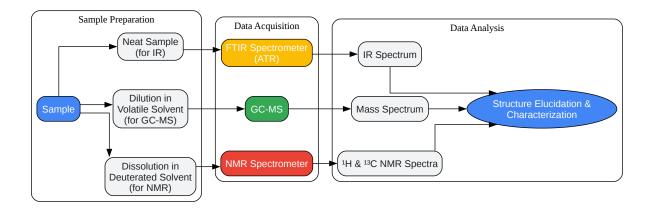


held for 5 minutes. The injector and transfer line temperatures can be set to 250°C and 280°C, respectively. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectra are recorded over a mass range of m/z 40-400.

Data Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **farnesyl acetate**.



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Spectroscopic Analysis Workflow

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References

- 1. spectrabase.com [spectrabase.com]
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